molecular formula C20H18ClFN2O5S B2547768 Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866340-22-9

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2547768
CAS No.: 866340-22-9
M. Wt: 452.88
InChI Key: ILETXEVYDFVRLG-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by three key structural features:

  • Position 5: An ethyl carboxylate group, enhancing solubility and serving as a common pharmacophore in drug design.
  • Position 6: A [(4-chlorobenzenesulfonyl)methyl] group, a unique sulfonyl-containing moiety that may influence bioactivity and intermolecular interactions.
    The 2-oxo group completes the tetrahydropyrimidine ring, a scaffold prevalent in bioactive molecules (e.g., calcium channel modulators and antimicrobial agents) .

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O5S/c1-2-29-19(25)17-16(11-30(27,28)15-8-6-13(21)7-9-15)23-20(26)24-18(17)12-4-3-5-14(22)10-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILETXEVYDFVRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of dihydropyrimidines, specifically categorized as a Biginelli compound. This compound exhibits promising biological activities, including antihypertensive, antibacterial, and antiviral properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction , a well-known method for creating dihydropyrimidines. This reaction combines an aldehyde (such as benzaldehyde), a β-ketoester (like ethyl acetoacetate), and urea or thiourea in the presence of an acid catalyst. The general reaction can be summarized as follows:

Aldehyde+ ketoester+UreaDihydropyrimidine\text{Aldehyde}+\text{ ketoester}+\text{Urea}\rightarrow \text{Dihydropyrimidine}

This reaction proceeds through the formation of an intermediate that cyclizes to yield the desired tetrahydropyrimidine structure. The presence of the (4-chlorobenzenesulfonyl)methyl group at the 6-position is crucial for enhancing biological activity and interaction with various biological targets.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors involved in various physiological processes. Research indicates that compounds within this class may exhibit their effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for disease progression.
  • Receptor Binding : It can interact with receptors that mediate cellular responses to hormones or neurotransmitters.

Biological Assays

Studies on binding affinities and efficacy in biological assays are essential for understanding these mechanisms. For instance, assays evaluating the compound's effects on calcium channel blockers and antihypertensive agents have shown promising results:

Biological Activity Effect Reference
AntihypertensiveSignificant reduction in blood pressure in animal models
AntibacterialInhibition of bacterial growth in vitro
AntiviralReduced viral replication in cell cultures

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antihypertensive Effects : A study demonstrated that administration of this compound significantly lowered blood pressure in hypertensive rats compared to control groups. The mechanism was attributed to vasodilation and reduced peripheral resistance.
  • Antibacterial Activity : In vitro studies showed that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
  • Antiviral Properties : Research indicated that the compound could inhibit viral replication in cell cultures infected with influenza virus. The study suggested that the mechanism might involve interference with viral entry into host cells .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Position 4: The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group in . Bromophenyl analogs (e.g., 3-bromo in ) exhibit larger steric bulk and polarizability.
  • Position 6 :

    • The [(4-chlorobenzenesulfonyl)methyl] group in the target compound is distinct from simpler methyl substituents in analogs . The sulfonyl moiety enhances polarity and hydrogen-bonding capacity, which may improve solubility and target affinity.
  • Position 2 :

    • Replacement of oxo with thioxo (e.g., ) or sulfanylidene () alters hydrogen-bonding patterns and redox properties. Thioxo derivatives often exhibit increased metabolic stability but reduced solubility .

Crystallographic and Structural Insights

  • SHELX Software : Widely used for refining crystal structures of tetrahydropyrimidines, confirming ring puckering and substituent orientations .
  • Hydrogen Bonding : The sulfonyl group in the target compound may participate in intermolecular hydrogen bonds, akin to patterns observed in bis(trifluoromethyl)phenyl derivatives .
  • Ring Puckering : The tetrahydropyrimidine ring adopts variable conformations (e.g., envelope or twist-boat) depending on substituent bulk, as analyzed via Cremer-Pople parameters .

Preparation Methods

Solvent-Free Mechanochemical Synthesis

Grinding reactants in a ball mill under acidic conditions (e.g., p-toluenesulfonic acid) achieves 65–70% yield within 2–3 hours. This method avoids volatile organic solvents and reduces energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 300 W) accelerates the reaction to 20–30 minutes, with yields comparable to classical methods (70–75%). The rapid heating minimizes thermal degradation of sensitive substituents like the 4-chlorobenzenesulfonyl group.

Catalytic Modifications and Their Impact

Catalyst selection critically influences reaction efficiency and regioselectivity.

Catalyst Temperature (°C) Time (h) Yield (%) Reference
HCl 80 12 68
H₂SO₄ 100 6 72
p-TSA RT (Mechanochemical) 2.5 70
ZrO₂ Nanoparticles 90 4 75

Key Findings :

  • ZrO₂ Nanoparticles : Provide a heterogeneous catalytic surface, enhancing cyclization efficiency and enabling catalyst reuse.
  • p-TSA (p-Toluenesulfonic Acid) : Improves solubility of sulfonylation agents, ensuring complete incorporation of the 4-chlorobenzenesulfonylmethyl group.

Post-Synthesis Processing and Purification

Crude products require purification to remove unreacted starting materials and byproducts.

Recrystallization

Ethanol or ethyl acetate is used for recrystallization, enhancing purity to >95%. The process involves:

  • Dissolving the crude product in hot ethanol (70–80°C).
  • Cooling to 4°C for 12 hours to induce crystallization.
  • Filtering and drying under vacuum.

Chromatographic Techniques

Column chromatography (silica gel, hexane/ethyl acetate 7:3) resolves regioisomers formed during sulfonylation.

Analytical Characterization

Structural validation employs spectroscopic and crystallographic methods:

1H NMR (400 MHz, CDCl₃) :

  • δ 1.32 ppm (s, 3H, CH₃ from ethyl ester).
  • δ 4.45 ppm (q, 2H, -OCH₂CH₃).
  • δ 7.20–7.53 ppm (m, 8H, aromatic protons from 3-fluorophenyl and 4-chlorobenzenesulfonyl groups).

13C NMR (100 MHz, CDCl₃) :

  • δ 14.0 ppm (CH₃ from ethyl ester).
  • δ 60.6 ppm (-OCH₂CH₃).
  • δ 140.2 ppm (C=O from 2-oxo group).

X-ray Crystallography :

  • Confirms the tetrahydropyrimidine ring adopts an envelope conformation.
  • Dihedral angles between the 3-fluorophenyl and 4-chlorobenzenesulfonyl groups range from 82–88°, indicating minimal steric hindrance.

Q & A

Q. What are the standard synthetic protocols for preparing this tetrahydropyrimidine derivative?

Methodological Answer: The compound can be synthesized via a modified Biginelli reaction , a one-pot multicomponent condensation involving:

  • A substituted aldehyde (e.g., 3-fluorobenzaldehyde),
  • A β-ketoester (e.g., ethyl acetoacetate),
  • A sulfonamide or thiourea derivative (e.g., 4-chlorobenzenesulfonamide).

Typical Conditions:

  • Catalyst: Lewis acids (e.g., HCl, BF₃·OEt₂) or heterogeneous catalysts (e.g., montmorillonite K10).
  • Solvent: Ethanol or acetonitrile under reflux (60–80°C, 6–12 hours).
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Example Yield Optimization Table:

CatalystSolventTemp (°C)Time (h)Yield (%)
HClEtOH801265
BF₃·OEt₂MeCN60678

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy:
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., 3-fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR).
  • FTIR : Key peaks include C=O (1700–1750 cm⁻¹), sulfonyl S=O (1150–1200 cm⁻¹), and N-H (3200–3400 cm⁻¹) .
    • X-ray Crystallography :
  • Single-crystal diffraction using SHELXL () for refinement.
  • ORTEP-3 () for visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substituents influence biological activity in dihydropyrimidine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
  • The 4-chlorobenzenesulfonyl group enhances enzyme inhibition (e.g., thymidine phosphorylase) due to electron-withdrawing effects.

  • 3-Fluorophenyl improves lipophilicity and membrane permeability.

    • Experimental Validation :
  • Enzyme Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., inhibition of thymidine phosphorylase activity at 290 nm) .

  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., PDB ID 2OEK) .

    Example Activity Comparison Table:

    Substituent (R)IC₅₀ (µM)LogP
    4-Cl-benzenesulfonyl0.453.2
    Methyl12.31.8

Q. How can crystallographic data resolve conformational ambiguities in the tetrahydropyrimidine ring?

Methodological Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople parameters ( ) to quantify deviations from planarity.
  • Calculate puckering amplitude (θ) and phase angle (φ) using software like PLATON or Mercury .

    • Hydrogen-Bonding Networks :
  • Use Graph Set Analysis () to classify motifs (e.g., R₂²(8) patterns in NH···O=S interactions) .

    Example Crystallographic Data:

    ParameterValue
    Space GroupP2₁/c
    Z'1
    R-factor0.048
    Puckering Amplitude (θ)0.87 Å

Q. How can conflicting bioactivity data from similar derivatives be reconciled?

Methodological Answer:

  • Statistical Analysis : Use ANOVA to compare IC₅₀ values across substituent variants (e.g., fluorophenyl vs. methoxyphenyl).
  • Solubility Corrections : Normalize activity data to account for logP differences (e.g., via Hansch analysis).
  • Crystallographic Validation : Confirm active conformers using X-ray structures to rule out polymorphic effects .

Methodological Notes

  • Software Tools : SHELX (), ORTEP-3 (), and AutoDock () are standard in peer-reviewed studies.
  • Advanced Techniques : Hydrogen-bonding () and puckering analysis () are critical for elucidating structure-function relationships.

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